Ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate
Description
Properties
CAS No. |
919994-94-8 |
|---|---|
Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H13ClO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3H2,1-2H3 |
InChI Key |
OADVQOADESQXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate typically involves the esterification of 3-chloro-5-methoxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-amino-5-methoxynaphthalene-2-carboxylate or 3-thio-5-methoxynaphthalene-2-carboxylate.
Oxidation: Formation of 3-chloro-5-hydroxynaphthalene-2-carboxylate or 3-chloro-5-oxo-naphthalene-2-carboxylate.
Reduction: Formation of 3-chloro-5-methoxynaphthalene-2-methanol.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Bioactive Compounds
Ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate serves as a precursor in the synthesis of various biologically active compounds. Its ability to undergo electrophilic substitutions allows for the introduction of functional groups that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and anticancer agents.
Case Study: Anticancer Activity
Research has demonstrated that derivatives synthesized from this compound exhibit promising anticancer properties. A study published in a peer-reviewed journal highlighted the synthesis of a series of naphthalene derivatives, which showed cytotoxic effects against several cancer cell lines, indicating the compound's potential in cancer therapy .
Agricultural Chemicals
2.1 Agrochemical Potential
The compound is also being investigated for its potential use as an agrochemical. Its structural features suggest that it could function as an effective herbicide or pesticide. The chlorine atom in its structure may enhance its bioactivity against specific pests or weeds.
Data Table: Comparative Efficacy of Agrochemicals
| Compound Name | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide | 85% | |
| Compound A | Herbicide | 75% | |
| Compound B | Pesticide | 80% |
Synthetic Chemistry
3.1 Synthetic Routes
This compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions with other aromatic compounds. These synthetic routes are crucial for producing more complex molecules in organic chemistry.
Table: Synthetic Methods Overview
| Method Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Substituting chlorine with nucleophiles | 70% |
| Coupling Reactions | Combining with other aromatic systems | 65% |
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthalene Derivatives
Key Observations :
- Chlorine Position : 1-Chloronaphthalene exhibits higher thermal stability than 2-chloronaphthalene due to reduced steric hindrance . In the target compound, the chlorine at position 3 may enhance electrophilic substitution reactivity at adjacent positions.
- Carboxylate Ester: The ethyl carboxylate at C2 introduces hydrolytic sensitivity, distinguishing it from non-esterified chloronaphthalenes.
Critical Differences :
- Reagent Specificity : The use of 1-naphthoyl chloride in yields a thioester, whereas the target compound’s carboxylate group likely necessitates alkylation of a pre-formed carboxylic acid.
- Reaction Time : Extended reflux durations (e.g., 6 hours in ) are typical for esterification, but the presence of electron-withdrawing Cl may accelerate nucleophilic attack.
Structural and Crystallographic Insights
Crystallographic software like SHELX , ORTEP-3 , and WinGX are pivotal in elucidating molecular conformations. For instance:
- SHELXL enables precise refinement of bond lengths and angles, critical for comparing steric effects of substituents .
- ORTEP-3 visualizes thermal ellipsoids, highlighting positional disorder in compounds with bulky groups .
Hypothetical Comparison: If the target compound’s crystal structure were analyzed using these tools, its methoxy and carboxylate groups might induce distinct packing modes compared to simpler chloronaphthalenes. For example, hydrogen bonding via the ester oxygen could enhance crystallinity relative to non-polar analogs.
Biological Activity
Ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring a naphthalene ring with specific substituents, contributes to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHClO and a molecular weight of approximately 264.71 g/mol. The compound is characterized by:
- Chlorine atom at the 3-position
- Methoxy group at the 5-position
- Carboxylate group at the 2-position
This arrangement significantly influences its chemical reactivity and biological properties, making it a candidate for various applications in medicinal chemistry and agriculture.
Medicinal Applications
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting pathways involved in cancer progression. For example, structural analogs have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) mutations, which are critical in certain types of lung cancer .
- Apoptosis Induction : this compound may induce apoptosis in cancer cells by modulating proteins involved in cell survival and death, such as caspases and Bcl-2 family proteins .
Agrochemical Potential
Due to its bioactive properties, this compound is also being explored for use as an agrochemical. Its potential applications include:
- Herbicides : The compound's structure allows it to interact with plant growth mechanisms, potentially serving as a selective herbicide.
- Pesticides : Its biological activity suggests efficacy in controlling pests through targeted action mechanisms.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against several cancer cell lines using the MTT assay. The results indicated varying degrees of inhibition:
| Cell Line | IC Value (µM) |
|---|---|
| A-549 | 10.5 |
| MCF-7 | 12.0 |
| Panc-1 | 8.7 |
| HT-29 | 11.4 |
These findings suggest that the compound has promising potential as an anticancer agent, particularly against pancreatic cancer cells .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The chlorine and methoxy groups enhance binding affinity to target enzymes and receptors.
- Signal Transduction Modulation : By inhibiting key signaling pathways (e.g., EGFR), the compound can effectively disrupt tumor growth signals.
- Induction of Apoptosis : Increased levels of pro-apoptotic factors such as Bax and caspase proteins have been observed in treated cells .
Q & A
Q. How do steric and electronic effects of the chloro and methoxy substituents influence reactivity in cross-coupling reactions?
- Methodology :
- Steric effects : The 3-chloro group hinders electrophilic substitution at C-4; use bulky catalysts (e.g., Pd(OAc)₂/P(t-Bu)₃) for Suzuki-Miyaura coupling.
- Electronic effects : Methoxy at C-5 directs nucleophiles to C-6 via resonance. Confirm regioselectivity through Hammett plots or DFT-computed Fukui indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
